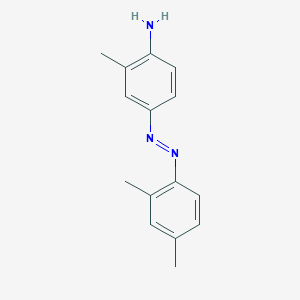
4-(2,4-Xylylazo)-2-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Xylylazo)-2-methylaniline, commonly known as Orange G, is a synthetic azo dye that has been extensively used in various industries, including textile, paper, and food. Orange G has also been used as a biological stain and a pH indicator. The chemical structure of Orange G consists of a diazo group (-N=N-) and an azo group (-N=N-) attached to a phenyl ring. The synthesis of Orange G involves the reaction of 2,4-dimethylaniline with diazotized 2,4-xylenol in the presence of sodium acetate.
作用机制
The mechanism of action of Orange G is not well understood. However, it is believed that Orange G binds to cellular structures, such as nucleic acids and proteins, through electrostatic and hydrophobic interactions. This binding can result in changes to the structure and function of these cellular components.
生化和生理效应
Orange G has been shown to have cytotoxic effects on various cell lines. It has been shown to induce apoptosis in human leukemia cells and inhibit the growth of breast cancer cells. Orange G has also been shown to have antifungal and antibacterial properties.
实验室实验的优点和局限性
One advantage of using Orange G as a biological stain is its low cost and availability. However, Orange G is not suitable for all types of staining and can produce nonspecific staining in some cases. Additionally, Orange G has been shown to be mutagenic and carcinogenic in some studies, which may limit its use in certain applications.
未来方向
1. The development of new synthetic methods for Orange G that are more efficient and environmentally friendly.
2. The investigation of the mechanism of action of Orange G on cellular structures.
3. The development of new applications for Orange G in the field of biotechnology.
4. The evaluation of the toxicity and safety of Orange G in various applications.
5. The synthesis and evaluation of new analogs of Orange G with improved properties.
In conclusion, Orange G is a synthetic azo dye that has been widely used in various industries and research applications. Its synthesis involves the reaction of 2,4-dimethylaniline with diazotized 2,4-xylenol in the presence of sodium acetate. Orange G has been used as a biological stain, a pH indicator, and a model compound in various studies. Its mechanism of action is not well understood, but it has been shown to have cytotoxic, antifungal, and antibacterial properties. However, its mutagenic and carcinogenic properties may limit its use in certain applications. Future research directions include the development of new synthetic methods, investigation of its mechanism of action, and evaluation of its toxicity and safety.
合成方法
The synthesis of Orange G involves the reaction of 2,4-dimethylaniline with diazotized 2,4-xylenol in the presence of sodium acetate. The diazotization of 2,4-xylenol is carried out by the addition of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then added to 2,4-dimethylaniline in the presence of sodium acetate to form Orange G. The reaction is typically carried out at a temperature of 0-5°C.
科学研究应用
Orange G has been extensively used as a biological stain in various research applications. It has been used to stain chromosomes, nuclei, and cytoplasm in both plant and animal cells. Orange G has also been used as a pH indicator in biochemical assays. Additionally, Orange G has been used as a model compound to study the adsorption behavior of dyes on various surfaces.
属性
CAS 编号 |
102-63-6 |
|---|---|
产品名称 |
4-(2,4-Xylylazo)-2-methylaniline |
分子式 |
C15H17N3 |
分子量 |
239.32 g/mol |
IUPAC 名称 |
4-[(2,4-dimethylphenyl)diazenyl]-2-methylaniline |
InChI |
InChI=1S/C15H17N3/c1-10-4-7-15(12(3)8-10)18-17-13-5-6-14(16)11(2)9-13/h4-9H,16H2,1-3H3 |
InChI 键 |
FBVBEKWBELWCNW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2)N)C)C |
规范 SMILES |
CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2)N)C)C |
其他 CAS 编号 |
102-63-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




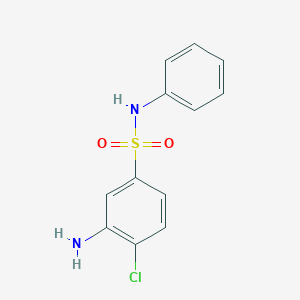
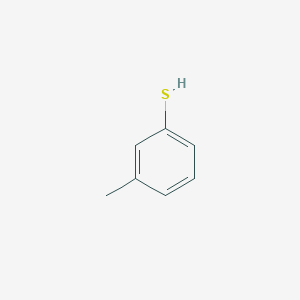
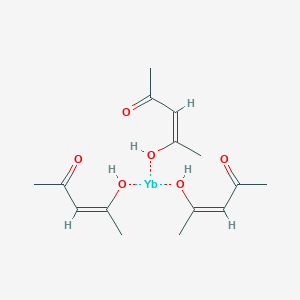

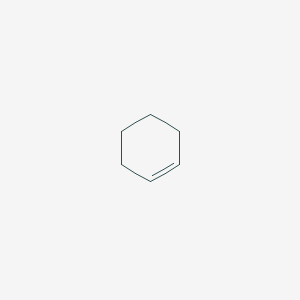
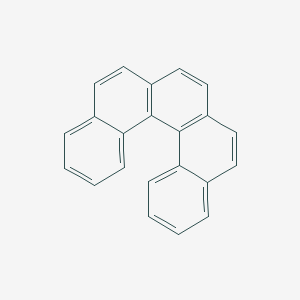
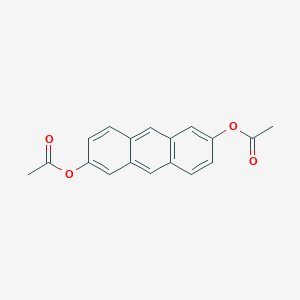
![3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B86910.png)
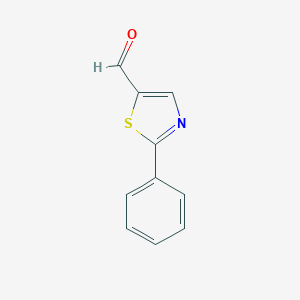
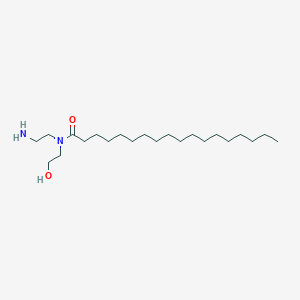
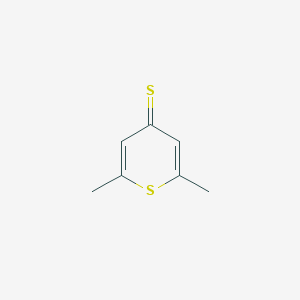
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B86916.png)
